Cefmenoxime

Description

This compound is a novel broad-spectrum and third-generation cephalosporin antibiotic that is typically used in the treatment of female gynecologic and obstetric infections. It is reported to exhibit high activity against a wide variety of gram-positive and gram-negative bacteria.

This compound has been reported in Bos taurus with data available.

This compound is a third-generation, semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity. This compound binds to penicillin-binding proteins (PBPs), transpeptidases that are responsible for crosslinking of peptidoglycan. By preventing crosslinking of peptidoglycan, cell wall integrity is lost and cell wall synthesis is halted.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1987 and is indicated for bacterial disease and eye infection.

A cephalosporin antibiotic that is administered intravenously or intramuscularly. It is active against most common gram-positive and gram-negative microorganisms, is a potent inhibitor of Enterobacteriaceae, and is highly resistant to hydrolysis by beta-lactamases. The drug has a high rate of efficacy in many types of infection and to date no severe side effects have been noted.

See also: Cefixime (related); Ceftriaxone (related); Cefotaxime (broader) ... View More ...

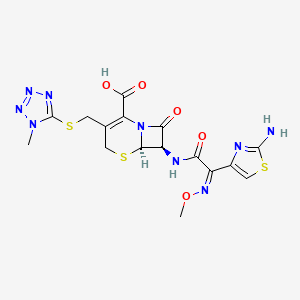

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N9O5S3/c1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7/h5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b21-8-/t9-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJDBAOLQAWBMH-YCRCPZNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N9O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75738-58-8 (hydrochloride (2:1)) | |

| Record name | Cefmenoxime [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065085010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2022755 | |

| Record name | Cefmenoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefmenoxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.46e-01 g/L | |

| Record name | Cefmenoxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

65085-01-0 | |

| Record name | Cefmenoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65085-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefmenoxime [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065085010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefmenoxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefmenoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFMENOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBZ4844CXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefmenoxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Cefmenoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis pathways of Cefmenoxime, a third-generation cephalosporin antibiotic. The document details the molecule's structural features, outlines key synthetic methodologies, presents quantitative data on reaction efficiencies, and provides cited experimental protocols.

This compound: Chemical Structure and Properties

This compound is a semi-synthetic, broad-spectrum beta-lactam antibiotic effective against a wide variety of gram-positive and gram-negative bacteria.[1][2] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2][3]

The core of the this compound molecule is the 7-aminocephalosporanic acid (7-ACA) nucleus, which is characteristic of cephalosporin antibiotics. Key substitutions on this core structure are responsible for its enhanced stability against beta-lactamases and its broad spectrum of activity. Specifically, it features a 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino group at the 7β-position and a [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl group at the 3-position.[1]

Key Identifiers:

-

IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]

-

Molecular Formula: C₁₆H₁₇N₉O₅S₃[1]

-

CAS Number: 65085-01-0[1]

Caption: 2D representation of the this compound chemical structure.

Synthesis Pathways of this compound

The synthesis of this compound can be achieved through several pathways, often starting from 7-aminocephalosporanic acid (7-ACA) or a related intermediate. The primary goal of these syntheses is to introduce the specific side chains at the C-3 and C-7 positions of the cephalosporin core.

Pathway 1: Synthesis from 7-Aminocephalosporanic Acid (7-ACA)

A common and straightforward synthesis involves a three-step process starting from 7-ACA.[4]

-

Acylation of 7-ACA: The first step is the acylation of the amino group at the C-7 position of 7-ACA. This is achieved by reacting 7-ACA with an activated form of the C-7 side chain, S-benzothiazol-2-yl(2-amino-4-thiazolyl)-(methoxyimino) thioacetate, to yield an intermediate, cefotaxime acid.[4]

-

Nucleophilic Substitution at C-3: The acetyl group at the C-3 position is then displaced by a nucleophile. In this synthesis, 5-Mercapto-1-Methyl-1H-Tetrazole is used to introduce the tetrazole-thiomethyl side chain, resulting in this compound acid.[4]

-

Acidification: The final step involves the acidification of this compound acid, typically with hydrochloric acid in ethanol, to produce this compound Hydrochloride.[4]

Caption: Synthesis of this compound starting from 7-ACA.

Pathway 2: Synthesis from 7-ACT

An alternative industrial method utilizes 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT) as the starting material.[5] This precursor already contains the desired C-3 side chain.

-

Condensation Reaction: 7-ACT undergoes a condensation reaction with an active ester (AE) of the C-7 side chain, specifically 2-(2-aminothiazol-4-yl)-Z-2-methoxyiminoacetyl ester. This reaction is typically carried out in a solvent mixture like methylene dichloride with a base such as triethylamine.[5]

-

Salt Formation and Acidification: The reaction yields the sodium salt of this compound. Subsequent treatment with hydrochloric acid precipitates the final product, this compound Hydrochloride.[5] This method is advantageous due to its simple operation and high yield.[5]

Caption: Synthesis of this compound starting from 7-ACT.

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of synthesis. The following protocols are based on published literature.

Protocol for Synthesis from 7-ACA[4]

-

Step 1: Synthesis of Cefotaxime Acid

-

7-Aminocephalosporanic acid (7-ACA) is reacted with S-benzothiazol-2-yl(2-amino-4-thiazolyl)-(methoxyimino) thioacetate.

-

Solvent: 95% Ethanol.

-

Temperature: 5°C.

-

Reaction Time: 4 hours.

-

-

Step 2: Synthesis of this compound Acid

-

The resulting Cefotaxime acid is reacted with 5-Mercapto-1-Methyl-1H-Tetrazole.

-

Solvent: 50% acetone-water mixture.

-

Temperature: 55-60°C.

-

Reaction Time: 3.5 hours.

-

-

Step 3: Formation of this compound Hydrochloride

-

The this compound acid is acidified.

-

Reagent: HCl-Ethanol solution.

-

Temperature: 5°C.

-

Protocol for Synthesis from 7-ACT[5]

-

Step 1: Condensation Reaction

-

To a mixture of 2.00 kg of 7-ACT in 20 liters of methylene dichloride, add 300 ml of triethylamine.

-

Add 2.46 kg of the active ester.

-

Temperature: Maintain at 5°C.

-

Reaction Time: Stir for 4 hours.

-

Work-up: Extract the reaction mixture three times with 10 volumes of water. Combine the aqueous layers. Add 1000 g of activated carbon, stir for 30 minutes for decolorization at 15-20°C, and filter.

-

-

Step 2: Acidification

-

Transfer the resulting this compound sodium solution to a separate container.

-

Temperature: Cool to 0-5°C.

-

Adjust the pH to 2.5 using a 10% hydrochloric acid solution to precipitate the white solid product.

-

Stir for 3 hours to promote crystal growth, then filter to collect the product.

-

Quantitative Data Summary

The efficiency of the synthesis is a critical factor in drug development. The table below summarizes reported yields and purity for the described pathways.

| Pathway | Step | Reported Yield | Final Purity (HPLC) | Reference |

| Synthesis from 7-ACA | 1. Cefotaxime Acid formation | 90% | Not Specified | [4] |

| 2. This compound Acid formation | 71.4% | Not Specified | [4] | |

| 3. This compound HCl formation | 91.5% | Not Specified | [4] | |

| Overall Yield | 58.8% | Not Specified | [4] | |

| Synthesis from 7-ACT | Condensation and Acidification | High | Not Specified | [5] |

| Purification Method | Acid-base reaction, chromatography | 91.8 - 92.4% | 99.6 - 99.8% | [6] |

References

- 1. This compound | C16H17N9O5S3 | CID 9570757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101555251A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 6. CN101798314A - High-purity this compound hydrochloride compound - Google Patents [patents.google.com]

Cefmenoxime's Antibacterial Spectrum: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of Cefmenoxime against a wide range of clinically relevant bacterial isolates. The document outlines the in vitro activity of this compound, presenting quantitative data in structured tables. Detailed experimental protocols for susceptibility testing are provided, alongside visualizations of the drug's mechanism of action and a standard laboratory workflow for antimicrobial susceptibility testing.

In Vitro Antibacterial Activity of this compound

This compound, a third-generation cephalosporin, demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its stability against many beta-lactamase enzymes. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various clinical isolates. The MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively, are presented.

Gram-Positive Aerobes

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | 1,234 | - | 4[1] |

| Streptococcus pneumoniae | 1,234 | - | 0.015[1] |

| Streptococcus pyogenes | 1,234 | - | 0.06[1] |

Gram-Negative Aerobes

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Enterobacteriaceae (various) | 1,234 | - | 0.12 - 8[1] |

| Escherichia coli | 333 | - | Highly Active |

| Klebsiella pneumoniae | 333 | - | Highly Active |

| Proteus mirabilis | 333 | - | Highly Active |

| Enterobacter aerogenes | 333 | - | Highly Active |

| Haemophilus influenzae | 1,234 | - | 0.06[1] |

| Neisseria gonorrhoeae | 1,234 | - | 0.06[1] |

| Pseudomonas aeruginosa | 1,234 | 16[1] | >100 |

| Acinetobacter spp. | 1,234 | 16[1] | - |

Anaerobic Bacteria

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Bacteroides fragilis | 202 | 16[1] | - |

| Anaerobic cocci | - | - | - |

| Clostridium spp. | - | - | - |

Experimental Protocols

The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method

This method involves the use of 96-well microtiter plates to determine the MIC of an antimicrobial agent.

-

Preparation of Antimicrobial Agent Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent.

-

Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

-

100 µL of each dilution is dispensed into the wells of a 96-well microtiter plate. A growth control well (broth only) and a sterility control well (uninoculated broth) are included.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, 3-5 well-isolated colonies of the test organism are selected.

-

The colonies are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

100 µL of the standardized bacterial inoculum is added to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

-

The plate is covered and incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This is observed as the first well in the dilution series that appears clear.

-

Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into an agar medium.

-

Preparation of Antimicrobial-Containing Agar Plates:

-

A stock solution of this compound is prepared.

-

Serial two-fold dilutions are made and added to molten Mueller-Hinton Agar (MHA) at 45-50°C to achieve the desired final concentrations.

-

The agar is poured into sterile Petri dishes and allowed to solidify. A growth control plate (agar without antibiotic) is also prepared.

-

-

Inoculum Preparation:

-

The inoculum is prepared as described for the broth microdilution method to a turbidity of a 0.5 McFarland standard.

-

-

Inoculation and Incubation:

-

A multipoint inoculator is used to spot a standardized volume (typically 1-2 µL) of the bacterial suspension onto the surface of each agar plate, delivering approximately 10⁴ CFU per spot.

-

The plates are allowed to dry and then incubated at 35°C ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that inhibits the growth of the bacteria, defined as no growth, a faint haze, or the growth of one or two colonies.

-

Mechanism of Action and Experimental Workflow

This compound's Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is mediated through its binding to and inactivation of essential enzymes known as Penicillin-Binding Proteins (PBPs).[1][2] PBPs are transpeptidases, carboxypeptidases, and endopeptidases located on the inner membrane of the bacterial cell wall that are crucial for the final steps of peptidoglycan synthesis. By binding to these enzymes, this compound blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.[1] this compound has a high affinity for PBP-1A, -1B, and -3 in Escherichia coli.

This compound's inhibitory action on bacterial cell wall synthesis.

Experimental Workflow: Antimicrobial Susceptibility Testing (AST)

The following diagram illustrates a typical workflow for antimicrobial susceptibility testing in a clinical microbiology laboratory, from sample receipt to the final report.

A typical workflow for antimicrobial susceptibility testing.

References

Cefmenoxime: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and degradation pathways of the third-generation cephalosporin antibiotic, Cefmenoxime. The information presented herein is intended to support research, development, and quality control activities related to this important pharmaceutical compound.

Introduction to this compound

This compound is a broad-spectrum parenteral antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its bactericidal action results from the inhibition of bacterial cell wall synthesis. Like other β-lactam antibiotics, the stability of this compound is a critical attribute that can influence its safety, efficacy, and shelf-life. Understanding its degradation pathways is essential for the development of stable formulations and for the identification and control of potential impurities.

Stability Profile of this compound

The stability of this compound is influenced by various environmental factors, including pH, temperature, and light. Forced degradation studies are crucial to understanding the intrinsic stability of the molecule and to developing stability-indicating analytical methods.

Hydrolytic Stability

This compound is susceptible to hydrolysis, particularly under acidic and alkaline conditions. The primary site of hydrolytic attack is the β-lactam ring, a characteristic vulnerability of cephalosporins.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of this compound. Photodegradation can result in the formation of various degradation products, necessitating the protection of this compound from light during storage and administration.

Thermal Stability

Elevated temperatures can accelerate the degradation of this compound in both solid and solution states. Thermal degradation pathways may overlap with hydrolytic pathways, especially in the presence of moisture.

Quantitative Stability Data

While specific kinetic data for this compound degradation under a wide range of pH and temperature is not extensively published in a single source, the following table summarizes the expected stability profile based on studies of structurally similar cephalosporins and general principles of β-lactam chemistry. The data presented is qualitative and intended to guide experimental design.

| Stress Condition | Reagent/Parameter | Expected Outcome | Primary Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl, heated | Significant degradation | Opening of the β-lactam ring, potential formation of Δ³-isomer |

| Alkaline Hydrolysis | 0.1 M NaOH, ambient/heated | Rapid and extensive degradation | Opening of the β-lactam ring |

| Oxidative Degradation | 3-30% H₂O₂, ambient/heated | Degradation | Oxidation of the sulfide in the dihydrothiazine ring (sulfoxide formation) |

| Thermal Degradation | Dry heat (e.g., 60-80°C) | Degradation, especially over time | Isomerization (E-isomer, Δ³-isomer), potential for other reactions |

| Photodegradation | UV light (e.g., 254 nm), Visible light | Degradation | Isomerization, other complex photoreactions |

Key Degradation Pathways

The degradation of this compound proceeds through several key pathways, leading to the formation of various degradation products. The primary pathways include:

-

Hydrolysis of the β-lactam ring: This is a common degradation route for all penicillin and cephalosporin antibiotics, leading to a loss of antibacterial activity.

-

Isomerization: this compound can undergo isomerization at two key positions:

-

E/Z Isomerization: The methoxyimino side chain can isomerize from the active Z-isomer to the less active E-isomer.

-

Δ²/Δ³ Isomerization: The double bond in the dihydrothiazine ring can migrate from the Δ³ to the Δ² position. The Δ³-isomer is the active form.

-

-

Oxidation: The sulfur atom in the dihydrothiazine ring is susceptible to oxidation, forming a sulfoxide derivative.

The following diagram illustrates the primary degradation pathways of this compound.

Caption: Primary degradation pathways of this compound.

Experimental Protocols

This section outlines detailed methodologies for conducting forced degradation studies on this compound and for developing a stability-indicating analytical method. These protocols are based on established practices for cephalosporin antibiotics and can be adapted as needed.

Forced Degradation Studies

Objective: To generate degradation products of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

-

For each stress condition, transfer a known volume of the stock solution to a suitable container.

-

After exposure to the stress condition, neutralize the solution if necessary (for acid and base hydrolysis).

-

Dilute the stressed samples to a suitable concentration for analysis.

-

Analyze the stressed samples by a stability-indicating HPLC method.

Stress Conditions:

-

Acidic Hydrolysis:

-

Mix the this compound stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours), monitoring the degradation over time.

-

Cool the solution and neutralize with 0.1 M sodium hydroxide.

-

-

Alkaline Hydrolysis:

-

Mix the this compound stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours), as degradation is typically rapid.

-

Neutralize the solution with 0.1 M hydrochloric acid.

-

-

Oxidative Degradation:

-

Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

-

Monitor the degradation.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of this compound powder in a petri dish.

-

Expose to a high temperature (e.g., 80°C) in a hot air oven for a specified period (e.g., 24, 48, 72 hours).

-

Dissolve the stressed powder in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose the this compound solution (in a quartz cuvette or other transparent container) to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration.

-

A dark control sample should be kept under the same conditions but protected from light.

-

The following diagram outlines the general workflow for a forced degradation study.

Caption: General workflow for forced degradation studies.

Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products and impurities.

Instrumentation:

-

HPLC system with a UV or PDA detector.

-

Data acquisition and processing software.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A published method for this compound impurities used a mobile phase of water-acetic acid-acetonitrile (85:1:15).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of this compound (e.g., around 275 nm).

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Injection Volume: Typically 10-20 µL.

Method Validation: The stability-indicating method must be validated according to ICH guidelines. Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from all degradation product peaks in the chromatograms of stressed samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following diagram illustrates the logical relationship in developing and validating a stability-indicating HPLC method.

Caption: Logic flow for HPLC method development and validation.

Conclusion

This technical guide provides a foundational understanding of the stability and degradation of this compound. The information on degradation pathways and the detailed experimental protocols for forced degradation and stability-indicating method development are critical for ensuring the quality, safety, and efficacy of this compound-containing pharmaceutical products. It is recommended that researchers and drug development professionals use this guide as a starting point for their specific applications, adapting the methodologies as required based on their experimental observations.

The Core Mechanisms of Cefmenoxime Resistance in Gram-Negative Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefmenoxime, a third-generation cephalosporin, has been a valuable agent in the treatment of infections caused by Gram-negative bacteria. However, the emergence and spread of resistance mechanisms threaten its clinical efficacy. This technical guide provides a comprehensive overview of the core mechanisms governing this compound resistance in Gram-negative bacteria, with a focus on enzymatic degradation, alterations in drug influx and efflux, and target site modifications. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers and professionals in the field of antimicrobial drug development.

Introduction

Gram-negative bacteria possess a formidable cell envelope, consisting of an outer membrane, a peptidoglycan layer, and an inner cytoplasmic membrane, which provides an intrinsic barrier to many antimicrobial agents. Resistance to this compound in these organisms is a multifactorial phenomenon, often involving the interplay of several mechanisms that can be acquired through horizontal gene transfer or develop through spontaneous mutations. Understanding these mechanisms at a molecular level is crucial for the development of novel therapeutic strategies to overcome resistance. This guide will delve into the three primary pillars of this compound resistance: the destructive power of β-lactamases, the selective gating of porin channels, the active removal by efflux pumps, and the structural alterations of the drug's target, the penicillin-binding proteins (PBPs).

Enzymatic Degradation by β-Lactamases

The most prevalent mechanism of resistance to β-lactam antibiotics, including this compound, is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. This compound exhibits stability against some common plasmid-mediated β-lactamases, such as TEM-1.[1][2] However, it is susceptible to hydrolysis by certain chromosomally and plasmid-mediated cephalosporinases.[1][3]

Classification and Impact of β-Lactamases

β-lactamases are broadly classified into four molecular classes (A, B, C, and D) based on their amino acid sequence.

-

Class A (Serine β-lactamases): This class includes the common TEM and SHV enzymes. While this compound is generally stable against the original variants, extended-spectrum β-lactamases (ESBLs) within this class, such as some CTX-M variants, can efficiently hydrolyze third-generation cephalosporins.

-

Class B (Metallo-β-lactamases): These enzymes utilize zinc ions for catalysis and have a broad substrate profile, including carbapenems and cephalosporins.

-

Class C (Cephalosporinases): These are typically chromosomally encoded (e.g., AmpC) and can be induced or constitutively overexpressed. This compound can be a substrate for some of these enzymes.

-

Class D (Oxacillinases): These enzymes have a diverse substrate spectrum.

Quantitative Data: this compound and β-Lactamase Interactions

The interaction between this compound and various β-lactamases can be quantified by determining the kinetic parameters Km (Michaelis constant, indicating substrate affinity) and Vmax (maximum rate of hydrolysis). A lower Km and a higher Vmax indicate more efficient hydrolysis.

| β-Lactamase | Producing Organism | This compound Km (µM) | This compound Relative Vmax (Cephaloridine = 100) | Reference |

| Penicillinase (TEM-1) | Escherichia coli | Poor affinity | Low Vmax | [2] |

| Cephalosporinase | Enterobacter cloacae | High affinity | - | [2] |

| Cephalosporinase | Citrobacter freundii | High affinity | - | [3] |

| β-Lactamase | Proteus vulgaris | - | Susceptible to hydrolysis | [3] |

| FEC-1 | Escherichia coli | 84 | 61 |

Note: Quantitative kinetic data for this compound against a wide range of specific β-lactamase variants is limited. The table presents available data and qualitative descriptions.

Experimental Protocol: β-Lactamase Activity Assay

A common method to determine β-lactamase activity is a spectrophotometric assay using the chromogenic cephalosporin, nitrocefin.

Principle: Nitrocefin changes color from yellow to red upon hydrolysis of its β-lactam ring. The rate of color change is proportional to the β-lactamase activity.

Materials:

-

Nitrocefin solution (e.g., 100 µM in phosphate buffer, pH 7.0)

-

Purified β-lactamase enzyme or bacterial cell lysate

-

Spectrophotometer capable of measuring absorbance at 486 nm

-

Phosphate buffer (pH 7.0)

-

This compound solutions of varying concentrations (for inhibition assays)

Procedure:

-

Prepare bacterial cell lysates containing the β-lactamase or use a purified enzyme solution.

-

In a cuvette, mix the phosphate buffer and the nitrocefin solution.

-

To determine kinetic parameters for this compound, add varying concentrations of this compound as a substrate and measure the initial rate of hydrolysis.

-

To assess inhibition, pre-incubate the enzyme with this compound for a defined period before adding nitrocefin.

-

Initiate the reaction by adding the enzyme preparation to the nitrocefin solution.

-

Monitor the change in absorbance at 486 nm over time.

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

-

Determine Km and Vmax by plotting V0 against substrate concentration and fitting the data to the Michaelis-Menten equation.

Diagram: Workflow for β-Lactamase Kinetic Analysis

Caption: Workflow for determining β-lactamase kinetics using a spectrophotometric assay.

Reduced Drug Permeability via Porin Channel Alterations

The outer membrane of Gram-negative bacteria is a significant barrier to the entry of hydrophilic antibiotics like this compound. The passage of these drugs across the outer membrane is primarily facilitated by porin channels, which are trimeric protein structures.

The Role of Major Porins

In many clinically important Gram-negative bacteria, such as Escherichia coli and Klebsiella pneumoniae, the major non-specific porins are OmpF and OmpC (and their homologs like OmpK35 and OmpK36 in Klebsiella). The expression of these porins is tightly regulated in response to environmental cues, such as osmolarity.

Resistance to this compound can arise from:

-

Downregulation of porin expression: Reduced synthesis of porin proteins leads to a decrease in the number of channels available for drug entry.

-

Mutations in porin genes: Alterations in the amino acid sequence of porins can lead to narrower channels or changes in the channel's electrostatic properties, thereby hindering the passage of this compound.

-

Complete loss of porins: Deletion of porin genes can result in high-level resistance, often in conjunction with other resistance mechanisms.

Quantitative Impact of Porin Deletion on Cephalosporin Susceptibility

While specific data for this compound in isogenic porin-deficient strains is limited, studies on other third-generation cephalosporins in Klebsiella pneumoniae demonstrate the significant impact of porin loss on MICs.

| Strain | Relevant Genotype | Cefazolin MIC (µg/mL) | Ceftazidime MIC (µg/mL) | Cefepime MIC (µg/mL) | Meropenem MIC (µg/mL) | Reference |

| K. pneumoniae clinical isolate | Wild-type | S | S | S | S | [4] |

| ΔompK36 | OmpK36 deletion | R | S | S | S | [4] |

| ΔompK35 | OmpK35 deletion | S | S | S | S | [4] |

| ΔompK35/36 | Double deletion | R (high-level) | I | R | I | [4] |

S = Susceptible, I = Intermediate, R = Resistant. This table illustrates the general effect of porin loss on cephalosporin susceptibility and serves as a proxy for this compound.

Regulation of Porin Expression

The expression of major porins is controlled by complex regulatory networks, most notably the two-component system EnvZ/OmpR.

Diagram: Simplified EnvZ/OmpR Regulatory Pathway for Porin Expression

Caption: The EnvZ/OmpR two-component system regulates porin expression in response to osmolarity.

Active Drug Efflux

Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Overexpression of these pumps can significantly reduce the intracellular concentration of this compound, leading to resistance.

Major Efflux Pump Families

Several families of efflux pumps contribute to antibiotic resistance in Gram-negative bacteria. The most clinically significant are the Resistance-Nodulation-Division (RND) family.

-

RND Family: These are tripartite systems that span the entire cell envelope. Prominent examples include AcrAB-TolC in E. coli and MexAB-OprM in P. aeruginosa. They are major contributors to multidrug resistance (MDR).

Impact of Efflux Pump Overexpression on this compound MIC

While direct data for this compound is scarce, studies on other β-lactams in strains overexpressing RND pumps show a 2- to 16-fold increase in MICs. The addition of an efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN), can reverse this resistance.

| Bacterial Species | Efflux Pump | Antibiotic | MIC (µg/mL) Wild-type | MIC (µg/mL) Overexpressor | MIC (µg/mL) Overexpressor + EPI |

| E. coli | AcrAB-TolC | Cefepime | 0.125 | 2 | 0.25 |

| P. aeruginosa | MexAB-OprM | Carbenicillin | 16 | >256 | 32 |

This table uses data from other β-lactams to illustrate the principle of efflux-mediated resistance and its reversal by EPIs.

Experimental Protocol: Efflux Pump Activity Assay (Ethidium Bromide-Agar Cartwheel Method)

This is a simple, qualitative method to screen for efflux pump activity.

Principle: Ethidium bromide (EtBr) is a fluorescent substrate for many multidrug efflux pumps. Bacteria with active efflux will pump out EtBr, resulting in less fluorescence compared to strains with inhibited or low-level efflux.

Materials:

-

Tryptic Soy Agar (TSA) plates

-

Ethidium bromide (EtBr) solution

-

Bacterial isolates to be tested

-

Control strains (wild-type and known efflux-overproducer)

-

UV transilluminator

Procedure:

-

Prepare TSA plates containing varying concentrations of EtBr (e.g., 0, 0.5, 1.0, 2.0, 2.5 µg/mL).

-

From an overnight culture, streak the test and control isolates from the center of the plate to the periphery in a "cartwheel" pattern.

-

Incubate the plates at 37°C for 16-18 hours.

-

Examine the plates under UV illumination.

-

The minimum concentration of EtBr that produces fluorescence is indicative of the efflux pump activity. Strains with higher efflux activity will require higher concentrations of EtBr to show fluorescence.

Diagram: Experimental Workflow of the Ethidium Bromide-Agar Cartwheel Method

Caption: Workflow for assessing efflux pump activity using the ethidium bromide-agar cartwheel method.

Target Site Modification: Penicillin-Binding Proteins (PBPs)

This compound, like all β-lactam antibiotics, exerts its bactericidal effect by binding to and inhibiting penicillin-binding proteins (PBPs). PBPs are bacterial enzymes involved in the final steps of peptidoglycan synthesis, which is essential for maintaining the integrity of the bacterial cell wall.

Mechanism of PBP Inhibition

This compound forms a stable, covalent acyl-enzyme complex with the active site serine of the PBP transpeptidase domain, thereby preventing the cross-linking of peptidoglycan strands.

Resistance through PBP Alterations

Resistance can emerge through:

-

Mutations in PBP genes: Amino acid substitutions in or near the active site of a PBP can reduce its affinity for this compound.

-

Acquisition of mosaic PBP genes: Horizontal gene transfer can lead to the acquisition of PBP genes from other species that encode for low-affinity PBPs.

-

Overproduction of PBPs: Increased expression of a particular PBP can titrate the antibiotic, requiring higher concentrations for inhibition.

Experimental Protocol: PBP Competition Assay

This assay determines the affinity of an antibiotic for specific PBPs.

Principle: A labeled β-lactam probe (e.g., fluorescently tagged penicillin) is used to bind to the PBPs. The ability of an unlabeled β-lactam, such as this compound, to compete with the labeled probe for PBP binding is measured. The concentration of the unlabeled antibiotic that inhibits 50% of the probe's binding (IC50) is an indicator of its binding affinity.

Materials:

-

Bacterial cell culture

-

Membrane protein preparation from the bacteria

-

Fluorescently labeled penicillin (e.g., Bocillin FL)

-

This compound solutions of varying concentrations

-

SDS-PAGE equipment

-

Fluorescence gel scanner

Procedure:

-

Prepare membrane protein fractions from the bacterial culture.

-

Incubate the membrane preparations with various concentrations of this compound for a specific time.

-

Add the fluorescent penicillin probe and incubate further to label the PBPs that are not bound by this compound.

-

Stop the reaction and separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a gel scanner.

-

Quantify the fluorescence intensity of each PBP band.

-

Determine the IC50 value for this compound for each PBP by plotting the percentage of inhibition against the this compound concentration.

Diagram: Logical Relationship of this compound Resistance Mechanisms

Caption: Interplay of the core mechanisms contributing to this compound resistance in Gram-negative bacteria.

Conclusion

Resistance to this compound in Gram-negative bacteria is a complex and evolving challenge driven by a combination of enzymatic inactivation, reduced drug entry, active efflux, and target site alterations. A thorough understanding of these mechanisms, supported by robust experimental data, is paramount for the development of effective countermeasures. This guide has provided an in-depth overview of these core resistance strategies, along with practical experimental protocols and available quantitative data. For drug development professionals, this information can guide the design of new β-lactam antibiotics that are less susceptible to these resistance mechanisms or the development of adjuvants, such as β-lactamase inhibitors and efflux pump inhibitors, to restore the activity of existing drugs like this compound. Continued surveillance and research into the molecular basis of resistance are essential to stay ahead in the ongoing battle against antibiotic-resistant bacteria.

References

- 1. In vitro activity and beta-lactamase stability of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Behaviour of this compound towards beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. venatorx.com [venatorx.com]

- 4. Klebsiella pneumoniae outer membrane porins OmpK35 and OmpK36 play roles in both antimicrobial resistance and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefmenoxime's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefmenoxime, a third-generation cephalosporin antibiotic, exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall. This process is mediated through the covalent binding of this compound to essential enzymes known as penicillin-binding proteins (PBPs). Understanding the specific binding affinities of this compound for different PBPs is crucial for elucidating its spectrum of activity, predicting its efficacy against various bacterial pathogens, and informing the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the binding affinity of this compound to different PBPs, summarizes available quantitative data, details the experimental protocols for affinity determination, and visualizes the underlying molecular interactions and experimental workflows.

Introduction

The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is essential for maintaining cell shape and protecting against osmotic lysis. The final stages of peptidoglycan synthesis are catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[1][2] β-lactam antibiotics, including cephalosporins like this compound, are structural analogs of the D-Ala-D-Ala moiety of the peptidoglycan precursor and act as suicide inhibitors of PBPs.[3] By forming a stable acyl-enzyme complex with the active site serine of PBPs, they effectively block the transpeptidation reaction, leading to a weakened cell wall and subsequent cell death.[1][4]

The antibacterial spectrum and efficacy of a β-lactam antibiotic are largely determined by its specific binding affinities for the various PBPs within a bacterial species. Bacteria typically possess multiple PBPs, each with distinct physiological roles in cell elongation, septum formation, and maintenance of cell shape. Therefore, a detailed understanding of the interaction between this compound and individual PBPs is of significant interest to researchers in infectious diseases and drug development.

This compound Binding Affinity Data

Table 1: Representative Binding Affinities of Third-Generation Cephalosporins for E. coli PBPs

| PBP Target | Cefepime IC50 (µg/mL) | Cefpirome IC50 (µg/mL) | Cefaclidine IC50 (µg/mL) |

| PBP 1a | - | - | - |

| PBP 1b | - | - | - |

| PBP 2 | >20-fold lower for Cefepime | - | - |

| PBP 3 | ≤ 0.5 | ≤ 0.5 | ≤ 0.5 |

Note: Data for this compound is not specified in the cited source, but the data for other third-generation cephalosporins suggests a primary affinity for PBP3.[5]

Experimental Protocols for Determining PBP Binding Affinity

The determination of the binding affinity of this compound to various PBPs typically involves a competitive binding assay. This assay measures the ability of unlabeled this compound to compete with a labeled penicillin (e.g., radiolabeled or fluorescently tagged) for binding to PBPs in bacterial membrane preparations.

Preparation of Bacterial Membranes

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli, S. aureus) in an appropriate broth medium to the mid-logarithmic phase of growth.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation at 4°C.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication or French press.

-

Membrane Isolation: Separate the membrane fraction from the cell lysate by ultracentrifugation.

-

Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

Competitive PBP Binding Assay

-

Incubation: In a series of microcentrifuge tubes, incubate a fixed amount of the bacterial membrane preparation with increasing concentrations of unlabeled this compound. Include a control tube with no this compound.

-

Addition of Labeled Penicillin: After a pre-incubation period to allow for the binding of this compound, add a fixed concentration of a labeled penicillin (e.g., [³H]benzylpenicillin or a fluorescent penicillin derivative like Bocillin-FL) to each tube.[5][6]

-

Saturation Binding: Incubate the mixture to allow the labeled penicillin to bind to the available PBPs.

-

Termination of Reaction: Stop the binding reaction by adding a surplus of unlabeled penicillin or by rapid filtration.

-

Separation and Detection: Separate the PBP-bound labeled penicillin from the unbound label. This is typically achieved by SDS-PAGE.

-

Quantification: Visualize and quantify the amount of labeled penicillin bound to each PBP using autoradiography (for radiolabels) or fluorescence scanning (for fluorescent labels).[6]

-

Data Analysis: Determine the IC50 value for each PBP by plotting the percentage of inhibition of labeled penicillin binding against the concentration of this compound.

Caption: Workflow for determining PBP binding affinity.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The binding of this compound to PBPs directly inhibits their enzymatic activity, which is crucial for the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis is the primary mechanism of its bactericidal action.

Caption: this compound's mechanism of action.

The preferential binding of a cephalosporin to specific PBPs can result in distinct morphological changes in the bacteria. For example, inhibition of PBP3, which is involved in septum formation, often leads to the formation of long filamentous cells as the bacteria are unable to divide.[5] Inhibition of PBP1a and PBP1b, which are involved in cell elongation, can lead to rapid cell lysis.

Conclusion

The binding affinity of this compound to various penicillin-binding proteins is the molecular basis for its antibacterial activity. While specific quantitative data for this compound is limited in publicly available literature, the established methodologies for determining PBP binding affinities for other β-lactams provide a clear path for such investigations. A thorough characterization of this compound's PBP binding profile across a range of clinically relevant bacteria would provide invaluable information for optimizing its therapeutic use and for the rational design of next-generation cephalosporins with improved efficacy and targeted activity. Further research is warranted to populate a comprehensive database of this compound's PBP binding affinities.

References

- 1. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]

- 2. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the acylation mechanisms of active-site serine penicillin-recognizing proteins: a molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Cefmenoxime in Biological Fluids by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of cefmenoxime, a third-generation cephalosporin antibiotic, in various biological fluids including plasma, serum, and urine. The described protocols offer high precision and sensitivity, making them suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. The methods involve simple and effective sample preparation techniques, including ultrafiltration for plasma and protein precipitation for serum and urine, followed by reversed-phase HPLC analysis.

Introduction

This compound is a broad-spectrum cephalosporin antibiotic used in the treatment of a variety of bacterial infections. Accurate quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties, ensuring therapeutic efficacy, and monitoring patient safety. This document provides detailed protocols for the determination of this compound concentrations in plasma, serum, and urine using HPLC with UV detection, a widely accessible and reliable analytical technique.

Data Presentation

The following tables summarize the quantitative data and validation parameters for the described HPLC-UV methods.

Table 1: HPLC-UV Method Parameters for this compound Quantification

| Parameter | Plasma Analysis | Serum/Urine Analysis |

| HPLC Column | Reversed-Phase C18 | µ-Bondapak CN Reversed-Phase |

| Mobile Phase | Acetate Buffer | Acetate Buffer, pH 3.8 |

| Flow Rate | - | 2.5 mL/min |

| Injection Volume | - | - |

| UV Detection | - | 254 nm |

| Internal Standard | p-Nitrobenzoic acid or p-Anisic acid | p-Anisic acid |

| Run Time | - | - |

Table 2: Method Validation Summary for this compound Quantification

| Validation Parameter | Plasma Analysis | Serum/Urine Analysis |

| Linearity Range | 0.5 - 200 µg/mL[1] | 0.5 - 100 mg/L[2] |

| Limit of Quantification (LOQ) | ~ 0.05 µg/mL[1] | 0.5 mg/L[2] |

| Precision (CV%) | > 1%[1] | - |

| Recovery | Essentially quantitative[1] | Average 74.6% from serum[2] |

Experimental Protocols

Materials and Reagents

-

This compound hydrochloride reference standard

-

Internal standards: p-Nitrobenzoic acid, p-Anisic acid

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Perchloric acid

-

Sodium dodecyl sulfate

-

Acetic acid

-

Sodium acetate

-

Deionized water (18.2 MΩ·cm)

-

Biological matrices (plasma, serum, urine) from drug-free sources

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Reversed-phase C18 or CN analytical column

-

Ultrafiltration devices

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

pH meter

Protocol 1: this compound Quantification in Plasma

This protocol is based on the method described by Granneman and Sennello (1982).[1]

1. Preparation of Standard and Quality Control (QC) Samples: a. Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water). b. Prepare working standard solutions by serial dilution of the stock solution. c. Spike drug-free plasma with known concentrations of this compound to prepare calibration standards and QC samples. d. Similarly, prepare a stock solution of the internal standard (p-nitrobenzoic acid or p-anisic acid) and spike it into all standards, QCs, and unknown samples.

2. Sample Preparation (Ultrafiltration): a. To a 1 mL aliquot of plasma sample (standard, QC, or unknown), add sodium dodecyl sulfate to displace the drug from plasma proteins. b. Vortex the sample briefly to ensure thorough mixing. c. Perform ultrafiltration of the treated sample according to the manufacturer's instructions for the ultrafiltration device. d. Collect the protein-free ultrafiltrate for HPLC analysis.

3. HPLC-UV Analysis: a. Set up the HPLC system with a reversed-phase analytical column. b. Equilibrate the column with the mobile phase. c. Inject the prepared ultrafiltrate directly into the HPLC system. d. Monitor the column effluent with a UV detector.

4. Data Analysis: a. Integrate the peak areas of this compound and the internal standard. b. Calculate the peak area ratio (this compound/internal standard). c. Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. d. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: this compound Quantification in Serum and Urine

This protocol is adapted from the method by Reitberg and Schentag (1983).[2]

1. Preparation of Standard and Quality Control (QC) Samples: a. Follow the same procedure as in Protocol 1 to prepare this compound and internal standard (p-anisic acid) stock and working solutions. b. Spike drug-free serum or urine to prepare calibration standards and QC samples. For urine samples, dilution with deionized water may be necessary.

2. Sample Preparation (Protein Precipitation): a. To 0.5 mL of serum or diluted urine sample, add the internal standard. b. Add 100 µL of perchloric acid to precipitate proteins.[2] c. Vortex the mixture vigorously. d. Centrifuge the sample to pellet the precipitated proteins. e. Carefully collect the clear supernatant for analysis.

3. HPLC-UV Analysis: a. Configure the HPLC system with a µ-Bondapak CN reversed-phase column.[2] b. The mobile phase is an acetate buffer with a pH of 3.8.[2] c. Set the flow rate to 2.5 mL/min and the UV detection wavelength to 254 nm.[2] d. Inject the supernatant directly into the HPLC system.

4. Data Analysis: a. Follow the same data analysis procedure as outlined in Protocol 1.

Mandatory Visualizations

Caption: Experimental workflows for the preparation of plasma, serum, and urine samples.

Caption: Logical relationship of the overall analytical procedure.

References

Application Notes and Protocol for Cefmenoxime Minimum Bactericidal Concentration (MBC) Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Minimum Bactericidal Concentration (MBC) test is a crucial in vitro microbiology assay used to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of a specific bacterium.[1][2] This protocol follows the determination of the Minimum Inhibitory Concentration (MIC), which identifies the lowest concentration that inhibits visible bacterial growth.[2][3] While the MIC indicates bacteriostatic activity, the MBC confirms bactericidal effect, a critical parameter in the development and evaluation of antibiotics like Cefmenoxime.[4] This document provides a detailed protocol for determining the MBC of this compound using the broth microdilution method followed by subculturing, adhering to standards outlined by the Clinical and Laboratory Standards Institute (CLSI).[2]

Principle of the MBC Test

The MBC test is performed as a subsequent step to a standard MIC assay.[3] After determining the MIC (the lowest concentration with no visible growth), an aliquot from each well that shows growth inhibition is subcultured onto an antibiotic-free agar medium.[4][5] Following incubation, the number of surviving colony-forming units (CFU) is counted. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% (or a 3-log₁₀) reduction in the initial bacterial inoculum.[1][4][5]

Experimental Workflow Diagram

Caption: Workflow for determining MIC and MBC of this compound.

Detailed Experimental Protocol

This protocol is based on the broth microdilution method.

Materials and Reagents

-

This compound: Pure standard powder.

-

Bacterial Strain: Pure, overnight culture of the test organism (e.g., E. coli, S. aureus).

-

Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).[1][5]

-

Sterile Supplies: 96-well sterile microtiter plates, pipettes and tips, microtubes, agar plates.[5][6]

-

Reagents: Sterile saline or phosphate-buffered saline (PBS) for dilutions.

-

Equipment: Incubator (35 ± 2°C), spectrophotometer or McFarland standards, biosafety cabinet, micropipettes.[5]

Protocol - Part A: Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation:

-

From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile MHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Perform a 1:100 dilution of this suspension in MHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL. This will be the working inoculum. The final concentration in the wells after addition will be ~5 x 10⁵ CFU/mL.[5]

-

-

This compound Serial Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

-

In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in MHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.06 µg/mL).

-

Typically, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the starting this compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the positive control (inoculum, no drug), and well 12 serves as the negative/sterility control (MHB, no inoculum).[1][5]

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Seal the plate and incubate at 35 ± 2°C for 16-20 hours under aerobic conditions.[5]

-

-

MIC Determination:

Protocol - Part B: Minimum Bactericidal Concentration (MBC) Determination

-

Subculturing:

-

Immediately after reading the MIC, select the well corresponding to the MIC and all wells with higher concentrations showing no growth.

-

Mix the contents of each selected well thoroughly.

-

Using a calibrated loop or pipette, take a 10-100 µL aliquot from each of these wells and plate it onto a separate, clearly labeled MHA plate.[4][5]

-

Also, plate an aliquot from the positive control well (growth control) to confirm the initial inoculum count after appropriate dilution.

-

-

Incubation:

-

Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[4]

-

-

MBC Determination:

-

After incubation, count the number of colonies (CFU) on each MHA plate.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction of the initial inoculum count.[1][2] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain. For a 100 µL plating volume, this corresponds to ≤50 colonies.

-

Data Presentation and Interpretation

Quantitative data should be recorded systematically for accurate interpretation.

Table 1: Example 96-Well Plate Layout for MIC/MBC Testing

| Well | This compound (µg/mL) | Inoculum (100 µL) | Result (Growth/No Growth) | Colonies on MHA Plate (CFU) |

| 1 | 64 | + | No Growth | 0 |

| 2 | 32 | + | No Growth | 2 |

| 3 | 16 | + | No Growth | 41 |

| 4 | 8 | + | No Growth | >300 |

| 5 | 4 | + | Growth | Not Plated |

| 6 | 2 | + | Growth | Not Plated |

| 7 | 1 | + | Growth | Not Plated |

| 8 | 0.5 | + | Growth | Not Plated |

| 9 | 0.25 | + | Growth | Not Plated |

| 10 | 0.125 | + | Growth | Not Plated |

| 11 | 0 (Growth Control) | + | Growth | (Confirm Inoculum Count) |

| 12 | 0 (Sterility) | - | No Growth | Not Plated |

Interpretation of Example Data:

-

MIC: 8 µg/mL (the lowest concentration with no visible turbidity).

-

MBC: 32 µg/mL (the lowest concentration that killed ≥99.9% of the bacteria, assuming an initial inoculum of 5x10⁵ CFU/mL which would allow up to 50 colonies for a 0.1 mL sample).

Relationship between MIC and MBC

The ratio of MBC to MIC is used to classify the antimicrobial agent's effect.

-

Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[2]

-

Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4).

Caption: Interpreting antimicrobial effect based on the MBC/MIC ratio.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. qlaboratories.com [qlaboratories.com]

- 3. microchemlab.com [microchemlab.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 6. protocols.io [protocols.io]

- 7. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Cefmenoxime in Combination with Beta-Lactamase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of Cefmenoxime, a third-generation cephalosporin, when used in combination with beta-lactamase inhibitors. The protocols outlined below are intended to guide researchers in assessing the synergistic potential of such combinations against beta-lactamase-producing bacteria.

Introduction

This compound is a potent, broad-spectrum cephalosporin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] While this compound demonstrates stability against a variety of beta-lactamases, its efficacy can be compromised by certain beta-lactamase-producing bacterial strains.[1][2][3] The co-administration of a beta-lactamase inhibitor can protect this compound from enzymatic degradation, thereby restoring or enhancing its antibacterial activity. This document details the experimental procedures to quantify this synergistic interaction.

Data Presentation

The following tables present illustrative quantitative data on the in vitro activity of this compound alone and in combination with a generic beta-lactamase inhibitor (BLI) against representative bacterial strains. This data is hypothetical and serves to demonstrate the expected outcomes of the synergy studies described in the protocols.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and a Beta-Lactamase Inhibitor (BLI) Alone and in Combination against Beta-Lactamase Producing Escherichia coli

| Compound | MIC (µg/mL) |

| This compound alone | 32 |

| BLI alone | >128 |

| This compound in combination with BLI (4 µg/mL) | 2 |

Table 2: Fractional Inhibitory Concentration (FIC) Index for this compound in Combination with a Beta-Lactamase Inhibitor (BLI) against Beta-Lactamase Producing Bacterial Strains

| Bacterial Strain | This compound MIC (µg/mL) Alone | BLI MIC (µg/mL) Alone | This compound MIC (µg/mL) in Combination | BLI MIC (µg/mL) in Combination | FIC Index | Interpretation |

| E. coli ATCC 35218 | 32 | >128 | 2 | 4 | 0.09 | Synergy |

| K. pneumoniae BAA-1705 | 64 | >128 | 4 | 4 | 0.09 | Synergy |

| P. aeruginosa ATCC 27853 | 16 | >128 | 8 | 4 | 0.53 | Additive |

FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Synergy by Checkerboard Assay

This protocol details the checkerboard method to determine the MICs of this compound and a beta-lactamase inhibitor, alone and in combination, and to calculate the Fractional Inhibitory Concentration (FIC) index.

Materials:

-

This compound hydrochloride powder

-

Beta-lactamase inhibitor (e.g., clavulanate, sulbactam, tazobactam) powder

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile multichannel pipettes and reservoirs

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of this compound and the beta-lactamase inhibitor in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 1280 µg/mL.

-

Plate Setup:

-

Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

-

In the first column, add 100 µL of the this compound stock solution to the first well (row A) and perform serial two-fold dilutions down the column (to row G).

-

In the first row, add 100 µL of the beta-lactamase inhibitor stock solution to the first well (column 1) and perform serial two-fold dilutions across the row (to column 10).

-

This creates a gradient of this compound concentrations in the columns and a gradient of the beta-lactamase inhibitor in the rows.

-

Column 11 should contain serial dilutions of this compound alone, and row H should contain serial dilutions of the beta-lactamase inhibitor alone to determine their individual MICs. Column 12 should serve as a growth control (no antibiotic).

-

-

Inoculation: Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 100 µL of the diluted inoculum to each well.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

-

FIC Index Calculation: Calculate the FIC index for each well showing no growth using the following formula: FIC = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) The FIC index is the lowest FIC value obtained from all the wells that show no growth.

Protocol 2: Time-Kill Assay

This protocol is used to assess the bactericidal activity of this compound in combination with a beta-lactamase inhibitor over time.

Materials:

-

This compound and beta-lactamase inhibitor stock solutions

-

CAMHB

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile culture tubes or flasks

-

Shaking incubator (37°C)

-

Sterile saline or PBS for dilutions

-

Agar plates (e.g., Tryptic Soy Agar)

-

Spiral plater or manual plating equipment

-

Colony counter

Procedure:

-

Preparation: Prepare tubes or flasks containing CAMHB with this compound alone, the beta-lactamase inhibitor alone, and the combination of both at concentrations determined from the checkerboard assay (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include a growth control tube without any antibiotic.

-

Inoculation: Prepare a mid-logarithmic phase bacterial culture and dilute it to a starting inoculum of approximately 5 x 10^5 CFU/mL in each tube/flask.

-

Incubation and Sampling: Incubate the cultures at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.

-

Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto agar plates.

-

Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies (CFU/mL) for each time point.

-

Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizations

Caption: Workflow for in vitro synergy testing of this compound and a beta-lactamase inhibitor.

Caption: Synergistic mechanism of this compound and a beta-lactamase inhibitor.

References

- 1. This compound (SCE-1365), a new cephalosporin: in vitro activity, comparison with other antimicrobial agents, beta-lactamase stability, and disk diffusion testing with tentative interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity and beta-lactamase stability of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity and beta-lactamase stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Cefmenoxime

[AN-CMX-HPLC-001]

Abstract